1-(Chloromethyl)-4-fluoronaphthalene
Overview
Description
1-(Chloromethyl)-4-fluoronaphthalene is an aromatic compound characterized by the presence of a chloromethyl group and a fluorine atom attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-fluoronaphthalene typically involves the chloromethylation of 4-fluoronaphthalene. One common method is the reaction of 4-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with high yields. The choice of catalyst and reaction parameters is crucial to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., zinc chloride).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Major Products:
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted naphthalene derivatives.
Scientific Research Applications
1-(Chloromethyl)-4-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Fluorescent Probes: It is employed in the synthesis of fluorescent probes for biological imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-fluoronaphthalene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Chloromethyl)naphthalene: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
2-(Chloromethyl)naphthalene: The chloromethyl group is positioned differently, affecting its chemical behavior and uses.
1-(Bromomethyl)naphthalene: Contains a bromomethyl group instead of a chloromethyl group, resulting in different reactivity patterns.
Uniqueness: 1-(Chloromethyl)-4-fluoronaphthalene is unique due to the presence of both a chloromethyl group and a fluorine atom on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1-(chloromethyl)-4-fluoronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCICIRHFWCNAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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